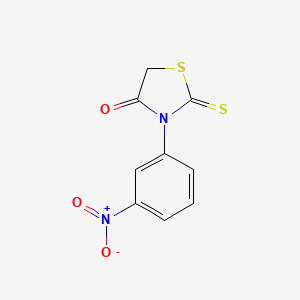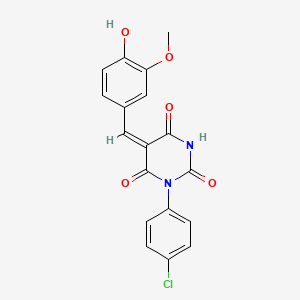![molecular formula C21H18ClNO5S2 B11682643 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C29H22ClN3O4S2 and a molecular weight of 576.097 g/mol This compound is notable for its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a methoxybenzylidene moiety
Preparation Methods
The synthesis of 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using a chlorobenzyl halide.
Formation of the Methoxybenzylidene Moiety: This step involves the condensation of a methoxybenzaldehyde with the thiazolidinone intermediate to form the final product.
Chemical Reactions Analysis
3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid include:
3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid: This compound has a similar structure but includes a pyrazole ring.
3-{(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid: This compound has an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO5S2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H18ClNO5S2/c1-27-17-10-14(4-7-16(17)28-12-13-2-5-15(22)6-3-13)11-18-20(26)23(21(29)30-18)9-8-19(24)25/h2-7,10-11H,8-9,12H2,1H3,(H,24,25)/b18-11- |
InChI Key |
HDCGSMFWHXPGPY-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
